molecular formula C22H12ClN3O5 B11120807 2-(5-Chloropyridin-2-yl)-1-(3-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

2-(5-Chloropyridin-2-yl)-1-(3-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B11120807
M. Wt: 433.8 g/mol
InChI Key: PRCPCZXBRYQAOC-UHFFFAOYSA-N
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Description

2-(5-chloropyridin-2-yl)-1-(3-nitrophenyl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound that features a unique combination of pyridine, nitrophenyl, and chromeno-pyrrole structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-chloropyridin-2-yl)-1-(3-nitrophenyl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step organic reactions. One common approach is to start with the chloropyridine and nitrophenyl precursors, which are subjected to a series of condensation and cyclization reactions under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters are crucial to achieving consistent quality and high efficiency. The industrial methods also focus on optimizing the use of raw materials and minimizing waste production.

Chemical Reactions Analysis

Types of Reactions

2-(5-chloropyridin-2-yl)-1-(3-nitrophenyl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert nitro groups to amines or other functional groups.

    Substitution: The chloropyridine moiety allows for nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The reactions are typically carried out under controlled conditions, including specific temperatures, solvents, and pH levels.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction can produce amine derivatives.

Scientific Research Applications

2-(5-chloropyridin-2-yl)-1-(3-nitrophenyl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of diseases where its specific chemical properties may be beneficial.

    Industry: The compound is also investigated for its use in materials science, such as in the development of new polymers or advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(5-chloropyridin-2-yl)-1-(3-nitrophenyl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-chloro-3-pyridinol: This compound shares the chloropyridine moiety but lacks the complex chromeno-pyrrole structure.

    (5-chloro-2-pyridinyl)acetic acid: Another related compound with a simpler structure, used in different chemical contexts.

Uniqueness

What sets 2-(5-chloropyridin-2-yl)-1-(3-nitrophenyl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione apart is its intricate combination of functional groups and ring systems, which confer unique chemical and biological properties

Properties

Molecular Formula

C22H12ClN3O5

Molecular Weight

433.8 g/mol

IUPAC Name

2-(5-chloropyridin-2-yl)-1-(3-nitrophenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C22H12ClN3O5/c23-13-8-9-17(24-11-13)25-19(12-4-3-5-14(10-12)26(29)30)18-20(27)15-6-1-2-7-16(15)31-21(18)22(25)28/h1-11,19H

InChI Key

PRCPCZXBRYQAOC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(O2)C(=O)N(C3C4=CC(=CC=C4)[N+](=O)[O-])C5=NC=C(C=C5)Cl

Origin of Product

United States

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